Ribociclib hydrochloride

説明

リボシクリブ塩酸塩は、キスケリという商品名で販売されている選択的サイクリン依存性キナーゼ阻害剤です。主にホルモン受容体陽性、ヒト上皮成長因子受容体2陰性の進行または転移性乳がんの治療に使用されます。 ノバルティスとアステックス・ファーマシューティカルズによって開発されたリボシクリブ塩酸塩は、2017年3月にFDAから承認されました .

2. 製法

合成経路と反応条件: リボシクリブ塩酸塩は、複数段階の過程を経て合成されます。重要な手順には、ピロロ[2,3-d]ピリミジン核の形成、ピペラジン基とシクロペンチル基の導入が含まれます。最後の段階では、塩酸塩を形成します。 合成経路には、通常、Buchwald カップリング、位置選択的脱塩素化、DMAP 触媒エステル加水分解などの反応が含まれます .

工業的生産方法: リボシクリブ塩酸塩の工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。グリーンケミストリーの原則は、有害な溶媒や試薬の使用を最小限に抑えるためにしばしば採用されます。 例えば、エタノールとジメチルスルホキシドは、ジメチルホルムアミドなどのより毒性の高い溶媒よりも好まれます .

3. 化学反応解析

反応の種類: リボシクリブ塩酸塩は、以下の化学反応を起こします。

酸化: リボシクリブは酸化されて、水酸化代謝物を生成することができます。

還元: 還元反応は、還元代謝物の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、水酸化代謝物と還元代謝物、および置換誘導体があります .

4. 科学研究における用途

リボシクリブ塩酸塩は、科学研究で幅広い用途があります。

化学: サイクリン依存性キナーゼ阻害の研究のためのモデル化合物として使用されます。

生物学: リボシクリブは、細胞周期調節とそのがん細胞増殖への影響を調査するために使用されます。

医学: 進行乳がんの治療において重要な成分であり、しばしば他の治療と組み合わせて使用されて、効果を高め、耐性を遅らせます

作用機序

リボシクリブ塩酸塩は、サイクリン依存性キナーゼ4および6(CDK4/6)を選択的に阻害することで効果を発揮します。これらのキナーゼは、網膜芽細胞腫タンパク質をリン酸化することで細胞周期の進行に重要な役割を果たし、細胞分裂につながります。CDK4/6を阻害することで、リボシクリブは網膜芽細胞腫タンパク質のリン酸化を防ぎ、細胞周期の進行を停止させ、G1期で細胞周期停止を引き起こします。 このメカニズムは、ホルモン受容体陽性乳がん細胞で特に効果的です .

生化学分析

Biochemical Properties

Ribociclib hydrochloride functions by inhibiting the activity of CDK4 and CDK6, enzymes that are essential for the progression of the cell cycle from the G1 phase to the S phase. By blocking these kinases, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting cell cycle progression and inducing cell cycle arrest . This compound interacts with various biomolecules, including cyclin D, which forms a complex with CDK4/6, and the retinoblastoma protein, which is a key regulator of cell cycle progression .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It induces G1 phase cell cycle arrest, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the cyclin D-CDK4/6-p16-retinoblastoma pathway, which is often dysregulated in cancer . Additionally, this compound influences gene expression by modulating the activity of transcription factors that are regulated by the retinoblastoma protein .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of CDK4 and CDK6. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their kinase activity . This inhibition leads to the dephosphorylation of the retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression . The compound’s ability to induce cell cycle arrest and apoptosis is a result of its direct interaction with CDK4/6 and its downstream effects on the retinoblastoma protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can be influenced by factors such as degradation and long-term exposure . Studies have shown that prolonged treatment with this compound can lead to sustained cell cycle arrest and reduced cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively induce cell cycle arrest and inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects, such as neutropenia and QT prolongation . The therapeutic window for this compound is therefore critical for maximizing its efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme . The metabolic pathways involved include hydroxylation, oxidation, and reduction, leading to the formation of various metabolites . These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The interaction of this compound with CYP3A4 and other enzymes is crucial for its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its penetration into the brain . This compound is distributed extensively in tissues, with a high volume of distribution, indicating its ability to reach various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on CDK4 and CDK6 . The compound’s subcellular localization is critical for its activity, as it needs to be in proximity to its target kinases . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments . The precise localization of the compound within cells is essential for its effectiveness in inhibiting cell cycle progression and inducing cell cycle arrest .

準備方法

Synthetic Routes and Reaction Conditions: Ribociclib hydrochloride is synthesized through a multi-step process. The key steps involve the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine and cyclopentyl groups. The final step involves the formation of the hydrochloride salt. The synthetic route typically includes reactions such as Buchwald coupling, regioselective hydrodechlorination, and DMAP-catalyzed ester hydrolysis .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. Green chemistry principles are often employed to minimize the use of hazardous solvents and reagents. For instance, ethanol and dimethyl sulfoxide are preferred over more toxic solvents like dimethylformamide .

化学反応の分析

Types of Reactions: Ribociclib hydrochloride undergoes various chemical reactions, including:

Oxidation: Ribociclib can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like cyanide ions can be used for substitution reactions.

Major Products: The major products formed from these reactions include hydroxylated and reduced metabolites, as well as substituted derivatives .

科学的研究の応用

Ribociclib hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying cyclin-dependent kinase inhibition.

Biology: Ribociclib is used to investigate cell cycle regulation and its impact on cancer cell proliferation.

Medicine: It is a key component in the treatment of advanced breast cancer, often used in combination with other therapies to enhance efficacy and delay resistance

Industry: Ribociclib-loaded nanoparticles are being developed to improve drug delivery and pharmacokinetics.

類似化合物との比較

リボシクリブ塩酸塩は、パルボシクリブやアベマシクリブなどの他のCDK4/6阻害剤と比較されることが多いです。3つの化合物すべてが同様の作用機序を共有していますが、薬物動態プロファイルと副作用プロファイルは異なります。

パルボシクリブ: 半減期が長く、好中球減少症の発生率が高いことが関連付けられています。

アベマシクリブ: より幅広い活性スペクトルを示し、胃腸系の副作用が関連付けられています。

リボシクリブ: 管理可能な耐容性プロファイルと併用療法での有効性が知られています .

類似化合物:

- パルボシクリブ

- アベマシクリブ

- ファム-トラツツズマブ デルキセカン

リボシクリブ塩酸塩は、高い選択性と併用療法での有効性により、がん治療の武器に加える価値のあるものです。

特性

IUPAC Name |

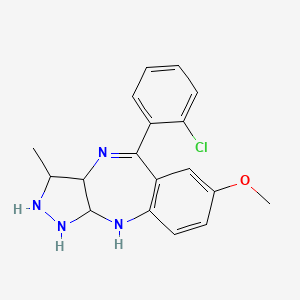

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSIQPIKASMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211443-80-9 | |

| Record name | Ribociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)